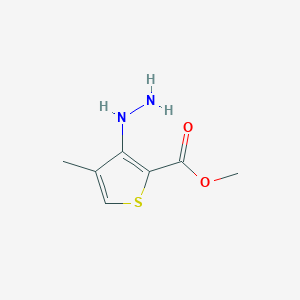

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate

Vue d'ensemble

Description

. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate typically involves the condensation of appropriate thiophene derivatives with hydrazine derivatives. One common method involves the reaction of methyl 3-bromo-4-methylthiophene-2-carboxylate with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties enable it to interact with biological pathways, making it valuable in the development of drugs targeting neurological disorders and cancer.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines. For instance, a study evaluated synthesized compounds for their anticancer properties, indicating that modifications of thiophene derivatives can lead to enhanced activity against specific cancer types .

Agrochemical Applications

This compound plays a role in the formulation of agrochemicals. Its efficacy as a building block allows for the development of novel pesticides and herbicides that improve crop protection.

Table: Agrochemical Formulations Using this compound

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Pesticides | Insect repellents | High efficacy against common pests |

| Herbicides | Weed control | Effective in selective weed management |

Material Science

In material science, this compound is explored for its unique electronic properties. These properties can be harnessed to develop new conductive materials suitable for electronic applications.

Research Insights

Studies indicate that incorporating thiophene rings into materials can enhance their conductivity and stability, making them suitable for use in organic electronics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. This application is crucial for advancing chemical research and developing new synthetic methodologies.

Example: Synthesis Pathways

A notable synthesis pathway involves reacting this compound with various reagents to yield compounds with diverse functional groups, expanding the library of available synthetic intermediates .

Mécanisme D'action

The mechanism by which methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate exerts its effects is primarily through its interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

- Methyl 3-hydrazinyl-4-ethylthiophene-2-carboxylate

- Methyl 3-hydrazinyl-4-phenylthiophene-2-carboxylate

- Methyl 3-hydrazinyl-4-methoxythiophene-2-carboxylate

Comparison: Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of the methyl group at the 4-position and the hydrazinyl group at the 3-position confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications .

Activité Biologique

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate (also known as Methyl 3-amino-4-methylthiophene-2-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Formula : C₇H₉N₃O₂S

- Molecular Weight : 171.22 g/mol

- CAS Number : 85006-31-1

The compound features a thiophene ring, which contributes to its biological activity, particularly in analgesic and anti-inflammatory applications. The presence of the hydrazine group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with hydrazine derivatives. The process typically includes:

- Condensation Reaction : The amino group reacts with hydrazine to form the hydrazone.

- Methylation : Methylation occurs at the carboxylic acid to yield the methyl ester.

Antitumor Activity

Research indicates that compounds with a similar structure exhibit notable antitumor properties. For instance, thiazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including HT29 and Jurkat cells, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin . The structural similarity suggests that this compound may possess similar activity due to its electron-donating groups and hydrophobic interactions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Analgesic and Anti-inflammatory Effects

A series of studies have highlighted the analgesic and anti-inflammatory potential of compounds derived from methyl thiophene derivatives. For example, pharmacological evaluations have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, suggesting a mechanism that may involve modulation of the p38 MAPK pathway .

Case Studies

- Analgesic Activity : A study conducted by Da Silva et al. (2014) evaluated the analgesic properties of various thiophene derivatives, including those related to this compound. The results indicated a significant reduction in pain response in animal models when treated with these compounds .

- Antitumor Efficacy : In a comparative study, thiazole-based compounds were tested against several cancer cell lines. Compounds exhibiting structural similarities to this compound showed IC₅₀ values in the low micromolar range, indicating promising antitumor activity .

Propriétés

IUPAC Name |

methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-3-12-6(5(4)9-8)7(10)11-2/h3,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLQMAWXMZTMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380586 | |

| Record name | Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104680-36-6 | |

| Record name | Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.